molecular formula C16H12N2 B186722 3,3'-Biindole CAS No. 13637-37-1

3,3'-Biindole

Cat. No. B186722
CAS RN: 13637-37-1
M. Wt: 232.28 g/mol
InChI Key: WHJMXLYLQPXPSY-UHFFFAOYSA-N
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Description

3,3’-Biindole, also known as 3,3’-Bi[1H-indole], is a chemical compound with the CAS Number: 13637-37-1 .


Synthesis Analysis

There are several methods for the synthesis of 3,3’-Biindole. One method involves a mild and metal-free synthesis of 3,3’-bisindoles. The transformation proceeds through the removal of the Fmoc group followed by the loss of a methylene unit via C–C and C–N bond cleavage . Another method involves the rapid synthesis of polycyclic 3,3’-biindole derivatives through AgOTf-catalyzed nucleophilic addition and cycloisomerization processes .


Molecular Structure Analysis

The molecular structure of 3,3’-Biindole is complex and involves multiple bonds. The molecular formula is C16H10N2 . More detailed structural information can be obtained from crystallographic data .


Chemical Reactions Analysis

The chemical reactions involving 3,3’-Biindole are diverse. For instance, the synthesis of 3,3’-bisindoles involves the removal of the Fmoc group followed by the loss of a methylene unit via C–C and C–N bond cleavage . Another reaction involves the rapid synthesis of polycyclic 3,3’-biindole derivatives through AgOTf-catalyzed nucleophilic addition and cycloisomerization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Biindole are complex and depend on the specific conditions. Detailed information about these properties can be obtained from specialized databases and scientific literature .

Scientific Research Applications

Synthesis via Reductive Cyclization

The synthesis of 3,3'-biindoles has been developed using reductive cyclization of 3-[2-nitro-1-(2-nitrophenyl)ethyl]-1H-indoles mediated by iron/acetic acid. This method allows the production of both symmetrical and unsymmetrical 3,3'-biindoles, characterized by mild conditions, high yields, and the use of environmentally acceptable reagents (Ramesh et al., 2010).

Indoxyl-Based Synthesis

An indoxyl-based approach has been established for the synthesis of unsymmetrical 3,3'-biindoles from indoles and indoxyls. This method is noted for its broad substrate scope, operational simplicity, high atom economy, and the use of non-toxic, inexpensive molecular iodine as a catalyst. It has been applied in the gram-scale synthesis (Guo et al., 2016).

Synthesis of Polycyclic 3,3'-Biindoles

A method involving AgOTf-catalyzed nucleophilic addition and cycloisomerization processes has been developed for the rapid synthesis of polycyclic 3,3'-biindole derivatives. This method is efficient, quick (approximately 5 minutes), and uses Selectfluor-mediated oxidation to generate oxindole derivatives (Zhao et al., 2022).

Anion Complexation and Sensing

Indole, biindole, carbazole, and indolocarbazole-based receptors are emerging as significant anion-binding agents. These receptors are neutral but highly effective in anion complexation and sensing, offering a new class of tools for molecular recognition and structural chemistry (Gale, 2008).

Catalytic Enantioselective Synthesis

Catalytic enantioselective synthesis methods have been developed for 3,3-disubstituted oxindoles, prominent in natural products, drugs, and pharmaceutically active compounds. The synthesis involves diverse strategies such as enantioselective addition, functionalization of oxindole-derived tetrasubstituted alkenes, and desymmetrization. These methods are crucial for drug-discovery programs and generating synthetic libraries of chiral compounds (Cao et al., 2018).

Safety And Hazards

The safety and hazards associated with 3,3’-Biindole depend on the specific conditions of use. Detailed information about these aspects can be obtained from safety data sheets and other specialized resources .

properties

IUPAC Name

3-(1H-indol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMXLYLQPXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300621
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Biindole

CAS RN

13637-37-1
Record name 3,3'-Biindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
NH Ansari, MC Taylor, BCG Söderberg - Tetrahedron letters, 2017 - Elsevier
The naturally occurring polybrominated indoles 2,2′,5,5′-tetrabromo-3,3′-bi-1H-indole, 2,2′,6,6′-tetrabromo-3,3′-bi-1H-indole, and 2,2′,5,5′,6,6′-hexabromo-3,3′-bi-1H-…
Number of citations: 12 www.sciencedirect.com
NH Ansari, CA Dacko, NG Akhmedov… - The Journal of …, 2016 - ACS Publications
A palladium catalyzed, carbon monoxide mediated, double reductive cyclization of 1,4-, 1,3-, and 2,3-bis(2-nitroaryl)-1,3-butadienes to afford 2,2′-, 2,3′-, and 3,3′-biindoles, …
Number of citations: 54 pubs.acs.org
TR Li, MM Zhang, BC Wang, LQ Lu, WJ **ao - Organic letters, 2018 - ACS Publications
A copper-catalyzed Friedel–Crafts propargylation/hydroamination/aromatization sequence is described. In the presence of a catalytic amount of CuI, this sequential reaction can convert …
Number of citations: 45 pubs.acs.org
KW Chen, ZS Wang, P Wu, XY Yan… - The Journal of …, 2020 - ACS Publications
A catalytic asymmetric synthesis of 3,3′-bisindoles bearing single axial chirality has been established via chiral phosphoric acid (CPA)-catalyzed enantioselective addition reaction of 3,…
Number of citations: 34 pubs.acs.org
FA Zarif, AA Esmaeili, Z Zeraatkar, M Behrouz… - Optical and Quantum …, 2023 - Springer
The Z-scan instrument was used to study the nonlinear optical (NLO) properties of the derivatives of 3,3′-biindole 2,2′(1H,1′H)-dione, with different substitutions such as bromine, …
Number of citations: 4 link.springer.com
Y Zhao, S Li, Y Fan, H Wang, X Kang… - The Journal of Organic …, 2022 - ACS Publications
A method for the rapid synthesis of polycyclic 3,3′-biindole derivatives has been developed through AgOTf-catalyzed nucleophilic addition and cycloisomerization processes. The …
Number of citations: 5 pubs.acs.org
L Xu, P Xu, YM Zhu, W Rao, SY Wang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
A new method for the synthesis of achiral axial 3,3′-biindole-2,2′-dibenzenesulfonothioate derivatives from indole-2-thiones with arylsulfonyl hydrazides promoted by NaI/TBHP is …
Number of citations: 2 pubs.rsc.org
JE Perea‐Buceta, T Wirtanen… - Angewandte …, 2013 - Wiley Online Library
Construction of biologically and pharmaceutically important indole moieties plays a prominent role in classic organic synthesis and modern catalysis. This role is not only due to the …
Number of citations: 98 onlinelibrary.wiley.com
T Benincori, E Brenna, F Sannicolò, L Trimarco… - Journal of …, 1997 - Elsevier
Two new chiral atropisomeric biheteroaromatic diphosphines are described: 2,2′-bis(diphenylphosphino)-1,1′-bibenzimidazole (3a) and 3,3′-dimethyl-1,1′-bis(diphenylphosphino…
Number of citations: 105 www.sciencedirect.com
T Kaneko, M MATsUo, Y IITAKA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
When indole reacted with titanium (III)-or iron (II)-hydrogen peroxide systems, the products varied widely, depending on the pH of the reaction solutions. Under acidic conditions, indole …
Number of citations: 15 www.jstage.jst.go.jp

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